12-Bromododecanal

Organic Synthesis Bifunctional Intermediates ω-Bromoaldehydes

This monodisperse C12 ω-bromoaldehyde (95% purity) provides orthogonal reactivity (aldehyde & terminal bromide) essential for Wittig chain-extensions to C24 architectures, lipid bilayer probes, and self-assembled monolayers. Its homolog-free purity ensures reproducible material properties unmatched by shorter-chain analogs or monofunctional bromides. Ideal for advanced organic synthesis and surface chemistry R&D.

Molecular Formula C12H23BrO
Molecular Weight 263.21 g/mol
CAS No. 81819-07-0
Cat. No. B8220989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Bromododecanal
CAS81819-07-0
Molecular FormulaC12H23BrO
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESC(CCCCCC=O)CCCCCBr
InChIInChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2
InChIKeyXJJGDTAEHIUQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Bromododecanal (CAS 81819-07-0): Core Properties and Compound Class Context for Scientific Procurement


12-Bromododecanal (CAS 81819-07-0) is a C12 terminal bromoaldehyde with the molecular formula C12H23BrO and an average molecular mass of 263.219 g/mol . It belongs to the ω-bromoaldehyde class, distinguished by a terminal bromine atom on the twelfth carbon and a terminal aldehyde group on a saturated aliphatic chain. This bifunctional structure—combining an electrophilic carbonyl with a nucleophile-accessible alkyl bromide—defines its primary utility as a versatile intermediate in chain-extension reactions (e.g., Wittig couplings) and syntheses of long-chain functionalized molecules [1]. Its physical state is typically a low-melting solid or liquid at ambient conditions, and it shares the long-chain hydrophobicity characteristic of C12–C14 bromoalkanes [1].

Why C12 ω-Bromoaldehydes Cannot Be Substituted with Simple Analogs in Precision Synthesis


The selection of a C12 ω-bromoaldehyde is not arbitrary; the exact chain length and terminal functional group dictate reaction outcomes and downstream material properties. The 12-carbon backbone of 12-Bromododecanal provides a specific hydrophobic domain and spatial separation between reactive ends, which is critical for constructing long-chain architectures such as 24-carbon chain-doubled products via Wittig reactions [1]. Substituting a shorter-chain analog (e.g., C10 or C11) alters the lipophilic balance and fails to achieve the target molecular length, while a simple alkyl bromide like 1-Bromododecane lacks the aldehyde moiety required for carbonyl-based coupling. The bifunctional nature of 12-Bromododecanal enables orthogonal reactivity pathways (e.g., acetal protection of the aldehyde followed by ylide formation or nucleophilic substitution at the bromide [2]), which cannot be replicated by a monofunctional analog or a compound with a different oxidation state, such as the alcohol (12-Bromododecanol) or acid (12-Bromododecanoic acid).

Quantitative Differentiation of 12-Bromododecanal from In-Class Alternatives: Comparative Evidence


Functional Group Differentiation: Aldehyde vs. Alcohol and Carboxylic Acid Analogs

12-Bromododecanal possesses a terminal aldehyde group, whereas its closest structural analogs—12-Bromododecanol (CAS 3344-77-2) and 12-Bromododecanoic acid (CAS 73367-80-3)—contain a primary alcohol or carboxylic acid, respectively. This functional group difference fundamentally alters reactivity and application scope. The aldehyde carbonyl in 12-Bromododecanal (MW 263.21 g/mol) is electrophilic and can undergo Wittig, Grignard, and acetalization reactions without the need for prior oxidation, which is not possible with the alcohol or acid . For example, the direct use of 12-Bromododecanal in a Wittig chain-doubling reaction to yield a C24 structure is a defined synthetic route, whereas the alcohol must first be oxidized to the aldehyde [1]. The acid analog (MW 279.21 g/mol) has a different hydrogen-bonding profile (higher PSA) and is employed in protein-ligand studies, not chain-extension chemistry .

Organic Synthesis Bifunctional Intermediates ω-Bromoaldehydes

Enzymatic Oxidation Kinetics: Substrate Efficiency Relative to Unsubstituted Dodecanol

In biocatalytic systems, the ω-bromo substitution on 12-bromododecanol modulates its oxidation rate by long-chain alcohol oxidase (EC 1.1.3.20) compared to the unsubstituted dodecanol. Experimental data from BRENDA shows that 12-bromododecanol is oxidized at 92% of the rate of dodecanol under identical conditions . This kinetic measurement provides a benchmark for the steric/electronic effect of the terminal bromine on enzyme recognition, indicating that the brominated substrate remains a highly competent substrate, albeit slightly less reactive than the native chain. While this data is for the alcohol analog, it directly informs on the fate of 12-Bromododecanal in sequential oxidation pathways and demonstrates the biochemical impact of the C12 ω-bromo motif.

Biocatalysis Enzyme Kinetics Long-Chain Alcohol Oxidase

Chain Length Specificity in Wittig Chain-Extension Reactions: C12 Bromoaldehyde Enables C24 Dimer Synthesis

The C12 chain length of 12-Bromododecanal is uniquely suited for a specific chain-doubling strategy to generate C24 α,ω-difunctionalized alkanes. In a documented synthesis, 12-Bromododecanal was reacted with the triphenylphosphonium salt derived from 12-bromododecanal ethylene acetal in a Wittig reaction to yield a C24 α,ω-bromoacetal intermediate [1]. This C24 product was then elaborated to 1,24-dinitrotetracontane and other long-chain dipolar compounds [2]. A shorter-chain ω-bromoaldehyde (e.g., C10 or C11) would produce a correspondingly shorter dimer (C20 or C22), which would not meet the target chain length requirements for applications such as lipid bilayer probes or polymeric spacer arms. The 12-carbon length provides a balanced hydrophobic domain and a specific molecular span that is often optimal for spanning biological membrane dimensions or creating defined nanoscale architectures.

Wittig Reaction Chain Doubling Long-Chain Synthesis

Impurity Profile Advantage: Synthesis from Cyclododecanone Yields Homolog-Free ω-Bromoalcohol Precursor

12-Bromododecanal can be synthesized via oxidation of 12-bromododecanol, which is prepared from cyclododecanone. This synthetic route is specifically noted for producing 12-bromododecanol that is 'free of homologous bifunctional impurities' [1]. In contrast, 1,12-dibromododecane or 1-bromododecane synthesized via standard hydrobromic acid routes from mixed alcohols often contain homologous contaminants (e.g., C10, C14 bromides) that are difficult to separate and can complicate downstream reactions or introduce variability in material performance [2]. The cyclododecanone-derived route ensures a monodisperse C12 backbone, which is critical for applications requiring exact chain length homogeneity, such as self-assembled monolayers or precise polymer spacers.

Synthetic Purity Homolog-Free Synthesis Cyclododecanone Route

Hydrophobicity Benchmarking: Predicted LogP of 12-Bromododecanal vs. Polar Analogs

The predicted lipophilicity of 12-Bromododecanal (LogP estimated 5.6–5.8) positions it between the more polar 12-Bromododecanol (LogP ~4.27 ) and the more hydrophobic 1-Bromododecane (LogP ~6.99 ). This intermediate lipophilicity is a direct consequence of the aldehyde functional group, which imparts a moderate dipole while retaining significant hydrophobic character from the 12-carbon chain. For applications involving membrane partitioning or extraction efficiency, the LogP value dictates phase behavior and bioavailability. The aldehyde's polarity (PSA 17.07 Ų ) is higher than that of the alkane but lower than the alcohol (PSA 20.23 Ų), enabling a tailored balance of aqueous solubility and membrane affinity that is distinct from both more and less polar analogs.

Lipophilicity LogP Partition Coefficient Membrane Permeability

Procurement-Driven Application Scenarios for 12-Bromododecanal: Evidence-Based Use Cases


Precision Synthesis of C24 α,ω-Difunctionalized Alkanes via Wittig Chain Doubling

Researchers constructing long-chain molecules with defined terminal functional groups rely on 12-Bromododecanal for its precise C12 chain length. In this scenario, 12-Bromododecanal undergoes a Wittig reaction with its own ylide derivative to form a C24 α,ω-bromoacetal. This product is then converted to dinitro, diamino, or other dipolar compounds for use as molecular spacers, lipid bilayer probes, or polymer building blocks . The homolog-free nature of the cyclododecanone-derived precursor ensures the final product is monodisperse, which is critical for reproducible material properties [2].

Chemoenzymatic Synthesis of Long-Chain Aldehydes and Derivatives

In biocatalytic workflows, 12-Bromododecanal can serve as a substrate or intermediate. While the aldehyde itself may be generated enzymatically from 12-bromododecanol by alcohol oxidase (with 92% relative activity compared to dodecanol ), the aldehyde can then be further functionalized via chemical or enzymatic routes. The moderate lipophilicity (estimated LogP 5.6–5.8) facilitates partitioning into organic phases for workup, while the aldehyde group provides a handle for further derivatization (e.g., reductive amination, acetalization) without the need for protective group manipulations required for the corresponding alcohol or acid [2].

Synthesis of Pheromone and Bioactive Lipid Analogs

12-Bromododecanal serves as a key building block for constructing insect pheromone analogs and bioactive lipids. The bromoaldehyde functionality enables sequential coupling reactions—first protecting the aldehyde as an acetal, then performing alkylation or Sonogashira coupling at the bromide, and finally deprotecting to reveal the aldehyde for further elaboration . This orthogonal reactivity is not achievable with 1-Bromododecane (no carbonyl) or 12-Bromododecanoic acid (different redox state), making 12-Bromododecanal the preferred starting material for these multi-step syntheses.

Preparation of Self-Assembled Monolayer (SAM) Precursors with Reactive Terminal Groups

For surface chemistry applications, 12-Bromododecanal can be used to generate thiol- or silane-terminated C12 chains that form self-assembled monolayers on gold or silicon surfaces. The aldehyde group can be converted to a thiol via reduction and substitution, or it can be used directly to immobilize biomolecules via reductive amination. The homolog-free purity of 12-Bromododecanal derived from cyclododecanone ensures a uniform chain length distribution, which is essential for achieving well-ordered, defect-minimized SAMs with predictable thickness and packing density.

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